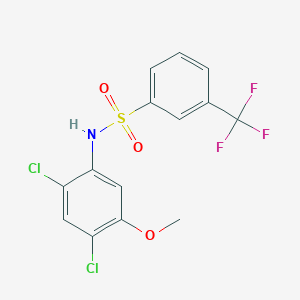![molecular formula C21H24N4O B2931320 5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide CAS No. 1285599-77-0](/img/new.no-structure.jpg)
5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its adamantyl group, pyrazole ring, and benzylideneamino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the adamantyl group. The pyrazole ring is then constructed, followed by the introduction of the benzylideneamino group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and yield. Large-scale reactors and continuous flow processes are often employed to meet commercial demands. Quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the pyrazole ring and adamantyl group makes it a versatile substrate for different chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The reactions of 5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs. These products are often used in further research and development.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its adamantyl group provides steric hindrance, making it useful in the design of enzyme inhibitors and other bioactive compounds.
Biology: In biological research, 5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide is studied for its potential antimicrobial and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent for various diseases. Its unique structure allows it to modulate biological pathways and exert therapeutic effects.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.
Mecanismo De Acción
The mechanism by which 5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The adamantyl group enhances its binding affinity to enzymes and receptors, while the pyrazole ring and benzylideneamino moiety contribute to its biological activity. The compound modulates various pathways, leading to its therapeutic effects.
Comparación Con Compuestos Similares
5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles
5-(1-adamantyl)-indol-3-ylacetic acid
Adamantane derivatives
Uniqueness: 5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide stands out due to its unique combination of adamantyl group, pyrazole ring, and benzylideneamino moiety. This combination provides enhanced stability, reactivity, and biological activity compared to similar compounds.
Propiedades
Número CAS |
1285599-77-0 |
|---|---|
Fórmula molecular |
C21H24N4O |
Peso molecular |
348.45 |
Nombre IUPAC |
5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H24N4O/c26-20(25-22-13-14-4-2-1-3-5-14)18-9-19(24-23-18)21-10-15-6-16(11-21)8-17(7-15)12-21/h1-5,9,13,15-17H,6-8,10-12H2,(H,23,24)(H,25,26)/b22-13+ |
Clave InChI |
NDGXKASEMFVWPF-LPYMAVHISA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methoxy-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2931237.png)


![2,5-dichloro-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2931240.png)


![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2931245.png)

![1-[2-(Propan-2-yl)pyrimidin-4-yl]-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2931249.png)




![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2931260.png)
